2-Chloro-3-(6-chlorohexanoyl)pyridine

Description

BenchChem offers high-quality 2-Chloro-3-(6-chlorohexanoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(6-chlorohexanoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

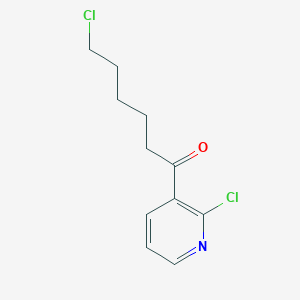

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-7-3-1-2-6-10(15)9-5-4-8-14-11(9)13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWNGQAOWCFSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641810 | |

| Record name | 6-Chloro-1-(2-chloropyridin-3-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914203-37-5 | |

| Record name | 6-Chloro-1-(2-chloropyridin-3-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-(6-chlorohexanoyl)pyridine: A Versatile Intermediate in Chemical Synthesis

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Chloro-3-(6-chlorohexanoyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and data from structurally related compounds to offer expert insights into this versatile bifunctional molecule.

Introduction: A Building Block of Interest

2-Chloro-3-(6-chlorohexanoyl)pyridine, with the IUPAC name 6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one, is a halogenated acylpyridine.[][2] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a 6-chlorohexanoyl group at the 3-position. This unique arrangement of functional groups—a reactive chloro-substituted pyridine, a ketone linker, and a terminal alkyl chloride—makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry.[3][4][5] The presence of two distinct chlorine atoms with different reactivities allows for selective chemical transformations, offering a strategic advantage in multistep synthetic pathways.

Chemical Structure and Core Properties

Chemical Structure

The chemical structure of 2-Chloro-3-(6-chlorohexanoyl)pyridine is depicted below.

Caption: Chemical structure of 2-Chloro-3-(6-chlorohexanoyl)pyridine.

Physicochemical Properties

The following table summarizes the key identifiers and predicted physicochemical properties of 2-Chloro-3-(6-chlorohexanoyl)pyridine.

| Property | Value | Source |

| IUPAC Name | 6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one | [6] |

| CAS Number | 914203-37-5 | [][2] |

| Molecular Formula | C₁₁H₁₃Cl₂NO | [] |

| Molecular Weight | 246.13 g/mol | [] |

| Appearance | Expected to be a solid or high-boiling liquid | Inferred |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure | Inferred |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. | Inferred |

Proposed Synthesis Protocol

The proposed two-step synthesis involves the preparation of the acylating agent, 6-chlorohexanoyl chloride, followed by its reaction with 2-chloropyridine.

Caption: Proposed two-step synthesis workflow for 2-Chloro-3-(6-chlorohexanoyl)pyridine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Chlorohexanoyl Chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 6-chlorohexanoic acid.

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (approximately 1.5 equivalents) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the evolution of gas (HCl and SO₂ or CO and CO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure.

-

The resulting crude 6-chlorohexanoyl chloride can be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 2: Friedel-Crafts Acylation of 2-Chloropyridine

-

In a dry, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (approximately 1.2 equivalents) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the suspension in an ice bath and slowly add the 6-chlorohexanoyl chloride from Step 1.

-

To this mixture, add 2-chloropyridine (1 equivalent) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2-Chloro-3-(6-chlorohexanoyl)pyridine.

Predicted Reactivity and Potential Applications

The chemical reactivity of 2-Chloro-3-(6-chlorohexanoyl)pyridine is dictated by its three main functional components: the 2-chloropyridine ring, the ketone, and the terminal alkyl chloride.

-

2-Chloropyridine Moiety: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[9] This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to displace the chloride. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals.[3][4][5]

-

Ketone Carbonyl Group: The ketone offers a site for various classical carbonyl reactions. It can be reduced to a secondary alcohol, undergo reductive amination, or serve as a handle for the formation of heterocycles like pyrazoles or pyrimidines.

-

Terminal Alkyl Chloride: The chlorine on the hexanoyl chain behaves as a typical primary alkyl halide and is susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of another set of functional groups, potentially leading to the synthesis of macrocycles or tethered molecules.

The bifunctional nature of this molecule makes it a potentially valuable intermediate for the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and other biologically active compounds. The pyridine ring is a common scaffold in many approved drugs.[10]

Spectral Data Analysis (Predicted)

While experimental spectra for 2-Chloro-3-(6-chlorohexanoyl)pyridine are not publicly available, we can predict the key features based on its structure and data from similar compounds.[11][12][13][14][15][16][17]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the aliphatic chain protons. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will likely show coupling patterns indicative of a 2,3-disubstituted pyridine. The protons of the hexanoyl chain will be in the aliphatic region (δ 1.5-3.5 ppm), with the protons alpha to the carbonyl and the terminal chlorine being the most downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the five carbons of the pyridine ring, the carbonyl carbon (typically δ 190-200 ppm), and the six carbons of the hexanoyl chain. The carbons attached to chlorine will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations from the pyridine ring, and C-Cl stretching vibrations.[18][19]

Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺).[18][20][21] The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways would likely involve cleavage alpha to the carbonyl group (acylium ion), loss of HCl, and fragmentation of the alkyl chain.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-Chloro-3-(6-chlorohexanoyl)pyridine is not available. However, based on the MSDS of related compounds such as 2-chloropyridine and other chlorinated organic molecules, the following precautions should be taken:[10][22]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Health Hazards: This compound is likely to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract. Chronic exposure may have adverse effects on internal organs.[]

-

Fire and Explosion Hazards: While not expected to be highly flammable, it may burn if exposed to a flame. Firefighting measures should be appropriate for the surrounding environment.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Chloro-3-(6-chlorohexanoyl)pyridine is a chemical intermediate with significant potential in synthetic organic chemistry, particularly in the development of novel compounds for pharmaceutical and agrochemical research. Its bifunctional nature, with two reactive chlorine atoms at distinct positions and a versatile ketone linker, offers a platform for diverse chemical modifications. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from analogous structures. As with any chemical, all handling and reactions should be performed by trained professionals with appropriate safety precautions in place.

References

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.

- Sharma, P. K. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3–4), 1489–1492.

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)

- Movassaghi, M., & Hill, M. D. (2006).

-

PubChem. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10343–10346.

-

PubChem. (n.d.). 6-Chlorohexan-2-one. Retrieved from [Link]

- Reva, I., Lapinski, L., & Fausto, R. (2006). FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices. Journal of Molecular Structure, 786(1), 13-22.

-

Hangzhou Moltech. Co., Ltd. (n.d.). Pyridine series intermediates. Retrieved from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

- Jung, M. E., & Embrey, M. W. (2012).

- Daicel Chemical Industries, Ltd. (1996). Method for production of 2-chloropyridine and 2,6-dichloropyridine (U.S. Patent No. 5,536,376A). U.S.

- Anhui Jin'ao Chemical Co., Ltd. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.

- Benchchem. (2025).

- Harris, J. M., et al. (2018).

- Bayer Aktiengesellschaft. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters (EP0372654A3).

-

NIST. (n.d.). 2-Chloro-3-cyano-6-methylpyridine. Retrieved from [Link]

- Guesmi, A., et al. (2017). Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline.

- Gnerre, C., et al. (2000). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 43(23), 4347–4356.

- ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl pyridine.

-

SpectraBase. (n.d.). 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Kapoor, P., et al. (2012). 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2439.

- Johnson, S. R., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.

- ResearchGate. (2025). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine.

-

Sci-Hub. (n.d.). 1065. Acylation. Part II. Friedel–Crafts acylation, with stannic chloride as catalyst, in solvents of low dielectric constant. Retrieved from [Link]

- Gore, P. H. (1961). 1065. Acylation. Part II. Friedel–Crafts acylation, with stannic chloride as catalyst, in solvents of low dielectric constant. Journal of the Chemical Society (Resumed), 4732.

Sources

- 2. 2-chloro-3-(6-chlorohexanoyl)pyridine | 914203-37-5 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-Chloropyridin-2-ol | C5H4ClNO | CID 85621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sci-Hub. 1065. Acylation. Part II. Friedel–Crafts acylation, with stannic chloride as catalyst, in solvents of low dielectric constant / J. Chem. Soc., 1961 [sci-hub.box]

- 9. chempanda.com [chempanda.com]

- 10. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 11. asianpubs.org [asianpubs.org]

- 12. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR [m.chemicalbook.com]

- 13. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Chloro-3-cyano-6-methylpyridine [webbook.nist.gov]

- 15. 2-Chloro-3-cyanopyridine(6602-54-6) 1H NMR [m.chemicalbook.com]

- 16. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. jcsp.org.pk [jcsp.org.pk]

- 19. researchgate.net [researchgate.net]

- 20. asianpubs.org [asianpubs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]

Synthesis and characterization of 2-Chloro-3-(6-chlorohexanoyl)pyridine

An In-depth Technical Guide: Synthesis and Characterization of 2-Chloro-3-(6-chlorohexanoyl)pyridine

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-3-(6-chlorohexanoyl)pyridine, a key heterocyclic ketone intermediate. Acylpyridines are pivotal structural motifs in medicinal chemistry, and a reliable synthetic route to this specific derivative is of significant interest to researchers in drug development. This document details a robust synthetic strategy centered on the Friedel-Crafts acylation, offering field-proven insights into the reaction mechanism, experimental protocol, and purification. Furthermore, it presents a full suite of characterization data, including spectroscopic analysis, to validate the structure and purity of the target compound. This guide is designed to be a self-contained resource, enabling researchers to replicate and adapt the described methodologies for their specific applications.

Introduction: The Significance of Acylpyridine Scaffolds

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and agrochemicals. Its nitrogen atom provides a site for hydrogen bonding and alters the electronic properties of the aromatic system, making it a privileged structure in drug design. When functionalized with an acyl group, the resulting acylpyridine serves as a versatile intermediate for constructing more complex molecular architectures. 2-Chloronicotinic acid and its derivatives, for instance, are crucial intermediates for synthesizing anti-inflammatory drugs, antibiotics, and herbicides.[1][2][3] The title compound, 2-Chloro-3-(6-chlorohexanoyl)pyridine, combines this valuable acylpyridine core with a reactive six-carbon aliphatic chain, terminating in a chloro group. This bifunctional nature makes it an ideal building block for introducing a flexible linker, a common strategy in the design of bivalent ligands, PROTACs, and other targeted therapeutic agents.

Retrosynthetic Analysis and Strategic Approach

The logical disconnection for 2-Chloro-3-(6-chlorohexanoyl)pyridine points towards a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a powerful tool for forming carbon-carbon bonds to an aromatic ring.[4][5] Our retrosynthetic strategy is outlined below.

Caption: Retrosynthetic analysis of the target compound.

The primary challenge in this approach is the inherent low reactivity of the pyridine ring towards electrophilic aromatic substitution, which is further exacerbated by the electron-withdrawing nature of the chloro-substituent. However, by employing a potent Lewis acid catalyst and carefully controlling reaction conditions, this transformation can be achieved with acceptable efficiency. The key electrophile, the 6-chlorohexanoyl acylium ion, will be generated in situ from 6-chlorohexanoyl chloride.

Section 1: Synthesis of Key Reagent: 6-Chlorohexanoyl Chloride

A reliable supply of high-purity 6-chlorohexanoyl chloride is paramount. While it can be prepared from 6-chlorohexanoic acid, a more efficient and scalable route starts from the readily available and inexpensive ε-caprolactone.[6]

Mechanistic Insight: From Lactone to Acyl Chloride

The conversion involves the ring-opening of ε-caprolactone followed by the conversion of the resulting carboxylic acid to an acyl chloride. A one-pot procedure using a chlorinating agent like phosgene (or a safer alternative like thionyl chloride or oxalyl chloride) in the presence of a catalyst can accomplish this. The reaction with phosgene and hydrogen chloride proceeds via the formation of a chloroformate intermediate which then eliminates to yield the desired acyl chloride.[6]

Detailed Experimental Protocol: Synthesis of 6-Chlorohexanoyl Chloride

Disclaimer: This procedure involves highly toxic reagents like phosgene and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas scrubber system (e.g., containing a sodium hydroxide solution).

-

Charging Reagents: Charge the reactor with ε-caprolactone (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

-

Reaction: While stirring, slowly bubble phosgene gas (approx. 1.2 eq) through the mixture at room temperature. The reaction is exothermic and should be cooled with a water bath if necessary.

-

Monitoring: The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the lactone C=O stretch (~1735 cm⁻¹) and the appearance of the acyl chloride C=O stretch (~1800 cm⁻¹).

-

Work-up and Purification: Once the reaction is complete, bubble dry nitrogen through the mixture to remove any excess phosgene and HCl. The crude 6-chlorohexanoyl chloride is then purified by vacuum distillation.

Section 2: Core Synthesis of 2-Chloro-3-(6-chlorohexanoyl)pyridine

This section details the central Friedel-Crafts acylation reaction to construct the target molecule.

The Friedel-Crafts Acylation: Rationale and Mechanism

The Friedel-Crafts acylation is an electrophilic aromatic substitution that allows the synthesis of monoacylated products. The reaction between an arene, in this case, 2-chloropyridine, and an acyl chloride requires a stoichiometric amount of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), because both the starting material and the ketone product form complexes with it.[4]

The mechanism proceeds in several steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of 6-chlorohexanoyl chloride, facilitating its departure and forming a highly electrophilic, resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aromatic π-system of 2-chloropyridine attacks the acylium ion. This attack preferentially occurs at the C3 (meta) position, which is the least deactivated position for electrophilic attack on a pyridine ring bearing a 2-substituent.

-

Rearomatization: The resulting cationic intermediate (a sigma complex) loses a proton to restore the aromaticity of the pyridine ring. The [AlCl₄]⁻ complex assists in this deprotonation.

-

Product Complexation: The ketone product, being a Lewis base, immediately complexes with the AlCl₃.

-

Hydrolysis: An aqueous work-up is required to hydrolyze the ketone-AlCl₃ complex and liberate the final product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

Spectroscopic data of 2-Chloro-3-(6-chlorohexanoyl)pyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(6-chlorohexanoyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-Chloro-3-(6-chlorohexanoyl)pyridine, a key heterocyclic ketone intermediate. Aimed at researchers, scientists, and professionals in drug development, this document outlines the principles and methodologies for its structural elucidation using Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing theoretical principles with predictive data analysis, this guide establishes a validated framework for the unambiguous confirmation of the molecular structure and purity of this compound, ensuring its suitability for further research and development applications.

Introduction

2-Chloro-3-(6-chlorohexanoyl)pyridine (Molecular Formula: C₁₁H₁₃Cl₂NO, Molecular Weight: 246.13 g/mol ) is a substituted pyridine derivative.[][2] Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the acyl side chain. Accurate structural characterization is a non-negotiable prerequisite for any downstream application, from reaction optimization to pharmacological screening. Spectroscopic analysis provides a definitive, non-destructive method to confirm molecular identity, structure, and purity.

This guide explains the causality behind experimental choices and provides a self-validating system for the characterization of the title compound. We will explore how data from orthogonal techniques—NMR, IR, and MS—collectively provide an irrefutable structural signature.

Molecular Structure and Analytical Workflow

The primary objective is to confirm the connectivity and chemical environment of every atom within the molecule. The structure, shown below, features a 2-chloropyridine ring acylated at the 3-position with a 6-chlorohexanoyl chain.

Molecular Structure for Spectroscopic Assignment

A logical numbering system is essential for unambiguous assignment of NMR signals. The following diagram illustrates the IUPAC numbering for the pyridine ring and Greek lettering for the aliphatic chain, which will be used throughout this guide.

Caption: Molecular structure of 2-Chloro-3-(6-chlorohexanoyl)pyridine.

Integrated Spectroscopic Workflow

A robust analytical workflow ensures comprehensive and verifiable characterization. The process integrates multiple techniques, where the output of one method complements and validates the others.

Caption: Integrated workflow for spectroscopic structural elucidation.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of distinct proton types and their connectivity. The chemical shift of a proton is highly sensitive to its electronic environment, which is influenced by electronegative atoms and aromatic systems.[3]

Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and its residual solvent peak at ~7.26 ppm serves as a convenient internal reference.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the chemical shift scale to 0.00 ppm.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.[5]

-

Parameters: Utilize a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation

The electronegative chlorine atoms, the carbonyl group, and the pyridine ring are expected to deshield adjacent protons, shifting their signals downfield (to higher ppm values).[6]

| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-6 (Pyridine) | 8.5 - 8.7 | dd | 1H | Strongly deshielded by the adjacent electronegative nitrogen and the C2-chloro group. Split by H-5 and H-4. |

| H-4 (Pyridine) | 7.8 - 8.0 | dd | 1H | Deshielded by the ring current and the C3-acyl group. Split by H-5 and H-6. |

| H-5 (Pyridine) | 7.3 - 7.5 | dd | 1H | Least deshielded aromatic proton, influenced by adjacent protons. Split by H-4 and H-6. |

| H₂-α (Chain) | 2.9 - 3.1 | t | 2H | Directly attached to the electron-withdrawing carbonyl group, causing a significant downfield shift. Split into a triplet by the two Hβ protons.[7] |

| H₂-ε (Chain) | 3.5 - 3.7 | t | 2H | Directly attached to the electronegative chlorine atom, resulting in a strong downfield shift. Split into a triplet by the two Hδ protons.[6][7] |

| H₂-γ, H₂-δ (Chain) | 1.6 - 1.9 | m | 4H | Methylene protons in the middle of the alkyl chain. Their signals overlap, creating a complex multiplet. |

| H₂-β (Chain) | 1.4 - 1.6 | p | 2H | Methylene protons adjacent to the α-protons. Appears as a pentet (or quintet) due to splitting by Hα and Hγ. |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Experimental Protocol

-

Sample and Solvent: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire the spectrum on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

Technique: A standard proton-decoupled sequence is used to produce a spectrum with single lines for each unique carbon atom, simplifying interpretation.[8]

-

Parameters: A wider spectral width (~0-220 ppm) is required. A longer acquisition time with more scans (e.g., 512-1024) is necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation

| Assigned Carbon | Predicted δ (ppm) | Rationale for Assignment |

| C=O (α) | 195 - 205 | The carbonyl carbon is highly deshielded and appears far downfield, characteristic of a ketone. |

| C-2 (Pyridine) | 150 - 155 | Attached to both nitrogen and chlorine, resulting in a strong downfield shift. |

| C-6 (Pyridine) | 148 - 152 | Attached to nitrogen, causing a significant deshielding effect. |

| C-4 (Pyridine) | 138 - 142 | Aromatic carbon with a typical chemical shift in this region. |

| C-3 (Pyridine) | 130 - 135 | Point of attachment for the acyl group. |

| C-5 (Pyridine) | 125 - 128 | Standard aromatic carbon chemical shift. |

| C-ε (Chain) | 43 - 46 | Carbon directly bonded to chlorine is shifted downfield.[9] |

| C-α (Chain) | 38 - 42 | Carbon adjacent to the carbonyl group is deshielded. |

| C-δ (Chain) | 30 - 34 | Standard aliphatic carbon. |

| C-β (Chain) | 28 - 32 | Standard aliphatic carbon. |

| C-γ (Chain) | 23 - 27 | Standard aliphatic carbon, typically the most upfield of the chain carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using a neat sample (as a thin film on a salt plate, e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty instrument is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic stretching vibrations for C-H bonds on the pyridine ring. |

| ~2950-2850 | Medium-Strong | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of C-H bonds in the hexanoyl chain. |

| ~1710-1690 | Strong | C=O Stretch (Ketone) | This is a key diagnostic peak. Its position indicates a ketone conjugated with an aromatic ring, which slightly lowers the frequency from a simple aliphatic ketone. |

| ~1580, ~1470 | Medium | C=C & C=N Ring Stretch | Vibrations characteristic of the pyridine aromatic system.[10] |

| ~1100-1000 | Medium | C-C Stretch | Skeletal vibrations of the carbon backbone. |

| ~750-650 | Strong | C-Cl Stretch | Stretching vibrations for the two carbon-chlorine bonds. The exact position can vary. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which helps confirm its structure.

Experimental Protocol

-

Ionization Method: Either Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺, making it easy to determine the molecular weight. EI is a "hard" technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[11]

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the mass-to-charge ratio (m/z) with high accuracy.

-

Data Analysis: The resulting mass spectrum plots ion abundance versus m/z.

Predicted MS Data and Interpretation

-

Molecular Ion (M⁺): The molecular weight is 246.13. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

M⁺ peak (m/z ~246): Contains two ³⁵Cl atoms.

-

M+2 peak (m/z ~248): Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak (m/z ~250): Contains two ³⁷Cl atoms.

-

The expected abundance ratio of these peaks will be approximately 9:6:1 , which is a definitive signature for a molecule containing two chlorine atoms.

-

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alkyl chain is a common fragmentation for ketones. This would lead to a fragment corresponding to the 2-chloropyridinylcarbonyl cation.

-

McLafferty Rearrangement: If sterically possible, this rearrangement could occur, leading to a characteristic neutral loss.

-

Loss of Cl: Fragmentation involving the loss of a chlorine radical (·Cl) from the molecular ion is also highly probable.

-

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a multi-faceted and robust characterization of 2-Chloro-3-(6-chlorohexanoyl)pyridine. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of key functional groups, most notably the conjugated ketone and C-Cl bonds. High-resolution mass spectrometry confirms the elemental composition and molecular weight, with the distinct isotopic pattern providing unambiguous evidence for the presence of two chlorine atoms. The congruence of data from these orthogonal techniques allows for the confident and complete structural elucidation of the molecule, establishing a benchmark for its quality control in scientific and developmental applications.

References

Sources

- 2. 2-chloro-3-(6-chlorohexanoyl)pyridine | 914203-37-5 [sigmaaldrich.cn]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. asianpubs.org [asianpubs.org]

- 5. rsc.org [rsc.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 11. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Research Applications of 2-Chloro-3-(6-chlorohexanoyl)pyridine

Introduction

In the landscape of modern chemical and pharmaceutical research, the strategic design and utilization of novel molecular scaffolds are paramount to innovation. Pyridine derivatives, in particular, represent a privileged class of heterocyclic compounds, forming the core of numerous FDA-approved drugs and serving as versatile intermediates in organic synthesis.[1][2][3] This guide focuses on a specific, yet largely unexplored molecule: 2-Chloro-3-(6-chlorohexanoyl)pyridine . With its distinct bifunctional architecture, this compound presents a compelling platform for a multitude of research applications, from medicinal chemistry to materials science.

This document serves as a technical exploration of the potential applications of 2-Chloro-3-(6-chlorohexanoyl)pyridine. As a Senior Application Scientist, the aim is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the molecule's chemical reactivity, potential as a synthetic building block, and its prospective role in the creation of novel chemical entities. The insights presented herein are derived from an analysis of its structural features and by drawing parallels with well-established principles in the chemistry of pyridine and bifunctional molecules.

Physicochemical Properties of 2-Chloro-3-(6-chlorohexanoyl)pyridine

To effectively harness the potential of this molecule, a foundational understanding of its physical and chemical characteristics is essential.

| Property | Value | Source |

| CAS Number | 914203-37-5 | |

| Molecular Formula | C₁₁H₁₃Cl₂NO | |

| Molecular Weight | 246.14 g/mol | |

| Appearance | Likely a solid or oil (inferred) | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

I. A Versatile Bifunctional Intermediate in Organic Synthesis

The core utility of 2-Chloro-3-(6-chlorohexanoyl)pyridine lies in its possession of two distinct and orthogonally reactive chloro-substituents. This bifunctionality allows for sequential or selective chemical modifications, making it a powerful tool for constructing complex molecular architectures.

A. Reactivity Profile

The molecule features two key reactive sites:

-

2-Chloro Substituent on the Pyridine Ring: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr).[4][5][6] The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at this position.[5]

-

Chloro Substituent on the Hexanoyl Chain: The primary alkyl chloride at the terminus of the six-carbon chain is susceptible to classical nucleophilic substitution (SN2) reactions.

This differential reactivity can be exploited to achieve selective functionalization, as depicted in the workflow below.

Figure 1: Conceptual workflow for the selective functionalization of 2-Chloro-3-(6-chlorohexanoyl)pyridine.

B. Proposed Synthetic Applications

1. Synthesis of Novel Heterocyclic Scaffolds

The acylpyridine moiety can serve as a handle for constructing fused ring systems, while the chloro-substituents provide points for further diversification. For instance, the ketone of the hexanoyl group could be a precursor for intramolecular cyclization reactions.

2. Preparation of Chemical Libraries

The bifunctional nature of this compound makes it an ideal starting material for the parallel synthesis of compound libraries for high-throughput screening. By reacting the core molecule with a diverse set of nucleophiles at both reactive sites, a large number of structurally related compounds can be generated.

II. A Heterobifunctional Linker for Bioconjugation and Drug Delivery

Bifunctional linkers are crucial components in the fields of chemical biology and medicinal chemistry, serving to connect two different molecular entities.[7][8] 2-Chloro-3-(6-chlorohexanoyl)pyridine is well-suited for this role, with the potential to link biomolecules, imaging agents, or therapeutic payloads.

A. Conceptual Framework for Linker Application

The 2-chloropyridine can be reacted with a functional group on one molecule (e.g., an amine on a targeting ligand), and the chloro-hexyl chain can be reacted with a complementary functional group on a second molecule (e.g., a thiol on a cytotoxic drug). The hexanoyl chain provides a flexible spacer, which can be critical for maintaining the biological activity of the conjugated molecules.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 6. youtube.com [youtube.com]

- 7. biosynsis.com [biosynsis.com]

- 8. Application of Linkers in Chemical Biology [bldpharm.com]

An In-depth Technical Guide to 2-Chloro-3-(6-chlorohexanoyl)pyridine

CAS Number: 914203-37-5

Authored by [Your Name/Gemini], Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(6-chlorohexanoyl)pyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, a plausible and detailed synthetic protocol based on established chemical principles, its expected physicochemical properties, and a discussion of its potential applications, particularly in the realm of drug discovery, supported by the biological activities of structurally related compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

2-Chloro-3-(6-chlorohexanoyl)pyridine is a bifunctional molecule featuring a 2-chloropyridine core acylated at the 3-position with a 6-chlorohexanoyl side chain. The presence of two reactive chlorine atoms at different positions on the molecule, along with the ketone linkage and the pyridine ring, makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 2-Chloro-3-(6-chlorohexanoyl)pyridine

| Property | Value | Source |

| CAS Number | 914203-37-5 | [1] |

| Molecular Formula | C₁₁H₁₃Cl₂NO | [1] |

| Molecular Weight | 246.14 g/mol | [1] |

| IUPAC Name | 1-(2-chloropyridin-3-yl)-6-chlorohexan-1-one | |

| Appearance | Expected to be a solid or oil | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available |

Synthesis and Mechanism

The most logical and established method for the synthesis of 2-Chloro-3-(6-chlorohexanoyl)pyridine is the Friedel-Crafts acylation of 2-chloropyridine with 6-chlorohexanoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

The pyridine ring is generally less reactive than benzene in electrophilic aromatic substitutions due to the electron-withdrawing nature of the nitrogen atom. However, the reaction can be facilitated under appropriate conditions, typically with a Lewis acid catalyst.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Chloro-3-(6-chlorohexanoyl)pyridine.

Detailed Experimental Protocol

This protocol is a well-reasoned synthetic procedure based on established chemical principles for Friedel-Crafts acylations.

Materials:

-

2-Chloropyridine

-

6-Chlorohexanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane.

-

Formation of the Acylium Ion: Cool the suspension to 0°C using an ice bath. To a separate dropping funnel, add a solution of 6-chlorohexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature at 0°C. This step facilitates the formation of the acylium ion electrophile.

-

Acylation of 2-Chloropyridine: Following the formation of the acylium ion complex, add 2-chloropyridine (1.0 to 1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 40°C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to 0°C and carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Chloro-3-(6-chlorohexanoyl)pyridine.

Characterization and Spectral Data

Table 2: Expected Spectral Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons on the pyridine ring (δ 7.0-8.5 ppm).- A triplet for the methylene group adjacent to the carbonyl (α-CH₂) (δ ~3.0-3.5 ppm).- A triplet for the methylene group adjacent to the chlorine on the side chain (ω-CH₂) (δ ~3.5-3.8 ppm).- Multiplets for the other methylene groups on the hexanoyl chain (δ ~1.5-2.0 ppm). |

| ¹³C NMR | - A carbonyl carbon signal (δ ~190-200 ppm).- Signals for the carbon atoms of the 2-chloropyridine ring (δ ~120-155 ppm).- Signals for the methylene carbons of the hexanoyl chain, with the carbons adjacent to the carbonyl and chlorine being the most downfield. |

| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching vibration (~1680-1700 cm⁻¹).- C-Cl stretching vibrations (~600-800 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms. |

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-Chloro-3-(6-chlorohexanoyl)pyridine are of significant interest in the field of drug discovery. Chlorinated pyridines are prevalent in a wide array of pharmaceuticals and agrochemicals.[2]

Rationale for Biological Activity

-

Pyridine Ring: The pyridine scaffold is a common feature in many approved drugs, acting as a bioisostere for a phenyl ring but with altered electronic properties and the ability to form hydrogen bonds, which can enhance binding to biological targets.[3][4][5]

-

Chloro Substituents: The chlorine atoms can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. They can also participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding. Furthermore, the 2-chloro position on the pyridine ring is susceptible to nucleophilic substitution, allowing for further diversification of the molecule.

-

Acyl Chain: The flexible hexanoyl chain can explore different binding pockets within a target protein, and the terminal chlorine provides a reactive handle for covalent modification or further functionalization.

Potential as an Anticancer Agent

Numerous studies have demonstrated the potent anticancer activities of various substituted pyridine derivatives.[3][4][6] The cytotoxic effects are often attributed to their ability to interfere with critical cellular processes. The structural features of 2-Chloro-3-(6-chlorohexanoyl)pyridine make it a candidate for investigation as a potential anticancer agent. The reactive chloroacetyl group, for instance, is a known pharmacophore in some anticancer drugs.

Conclusion

2-Chloro-3-(6-chlorohexanoyl)pyridine is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. The presence of multiple reactive sites and a core pyridine scaffold makes it an attractive building block for the development of novel therapeutic agents, particularly in the area of oncology. Further research into the biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Sources

- 1. scribd.com [scribd.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one

Abstract

This technical guide provides an in-depth analysis of 6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one, a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. The pyridine scaffold is a cornerstone in medicinal chemistry, and the strategic incorporation of halogen atoms offers a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds.[1][2] This document details the compound's structural and physicochemical properties, presents a robust and validated synthetic methodology via Friedel-Crafts acylation, and explores its potential as a versatile, bifunctional intermediate for drug discovery and development. The narrative is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to leverage this scaffold in their synthetic programs.

Introduction to Heterocyclic Scaffolds in Drug Discovery

The Preeminence of the Pyridine Nucleus

The pyridine ring is a privileged scaffold in modern pharmacology, integral to the structure of numerous therapeutic agents.[2] As a bioisostere of a benzene ring with an embedded nitrogen atom, it introduces polarity, hydrogen bonding capability, and a handle for ionization, which can significantly enhance the solubility and bioavailability of drug candidates.[2] The ability to functionalize the pyridine ring at various positions allows for precise tuning of a molecule's steric and electronic properties, making it a highly sought-after core for building libraries of compounds in the pursuit of novel active pharmaceutical ingredients (APIs).[1]

The Strategic Role of Halogenation in Medicinal Chemistry

The incorporation of chlorine and other halogens into drug candidates is a well-established strategy in medicinal chemistry. Over a quarter of all FDA-approved drugs contain at least one halogen atom, a testament to their utility.[3] Chlorine atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the carbon-chlorine bond provides a reactive site for further synthetic transformations, such as cross-coupling reactions or nucleophilic aromatic substitution (SNAr), thereby serving as a linchpin for molecular elaboration.[3]

Overview of 6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one: A Bifunctional Intermediate

The subject of this guide, 6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one, is a compelling molecule for synthetic chemists. It merges the desirable pyridine core with two distinct chlorine atoms. The chlorine at the C2 position of the pyridine ring is activated towards nucleophilic substitution, while the primary alkyl chloride at the terminus of the hexanoyl chain offers a classic site for SN2 reactions. This dual reactivity, coupled with the ketone functionality, presents a trifecta of opportunities for derivatization, positioning the molecule as a valuable building block for creating diverse chemical libraries aimed at identifying new therapeutic leads.

Physicochemical Properties and Structural Elucidation

IUPAC Nomenclature and Structural Formula

The formal IUPAC name for the topic compound is 6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one .[] It is also commonly referred to by its semi-systematic name, 2-Chloro-3-(6-chlorohexanoyl)pyridine.

Structure:

Key Physicochemical Data

The fundamental properties of the compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 914203-37-5 | [] |

| Molecular Formula | C₁₁H₁₃Cl₂NO | [] |

| Molecular Weight | 246.13 g/mol | [] |

| Appearance | (Predicted) Off-white to yellow solid or oil | - |

| Solubility | (Predicted) Soluble in dichloromethane, ethyl acetate, THF | - |

Spectroscopic Characterization (Predicted)

Structural confirmation of the synthesized compound relies on a combination of standard spectroscopic techniques. Expected spectral data are as follows:

-

¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the pyridine ring protons (δ 7.5-8.5 ppm), the methylene protons adjacent to the carbonyl (δ ~2.9 ppm), the methylene protons adjacent to the alkyl chloride (δ ~3.5 ppm), and the remaining methylene protons of the alkyl chain (δ 1.4-1.9 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Resonances for the carbonyl carbon (δ ~198 ppm), pyridine ring carbons (δ 120-155 ppm), and the aliphatic carbons of the hexanoyl chain (δ 25-45 ppm).

-

FT-IR (ATR): Characteristic absorption bands for the C=O stretch of the ketone (~1690 cm⁻¹), C-Cl stretches (~650-800 cm⁻¹), and C=N/C=C stretches of the aromatic ring (~1400-1600 cm⁻¹).

-

Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z 245, along with a characteristic isotopic pattern (M+2, M+4) confirming the presence of two chlorine atoms.

Synthesis Methodology: A Validated Approach

Retrosynthetic Analysis and Strategy Selection

The most direct and industrially scalable approach for the synthesis of 6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one is the Friedel-Crafts acylation. This strategy involves the electrophilic substitution of a hydrogen atom on the 2-chloropyridine ring with an acyl group derived from 6-chlorohexanoyl chloride.

Rationale: While pyridine itself is highly deactivated towards Friedel-Crafts acylation due to the formation of an adduct between the Lewis acid catalyst and the basic ring nitrogen, the reaction can proceed on substituted pyridines. The electron-withdrawing nature of the chlorine atom on the pyridine ring further deactivates it, necessitating a potent Lewis acid catalyst, such as aluminum chloride (AlCl₃), and potentially elevated temperatures to drive the reaction to completion. The acylation is expected to occur at the C3 or C5 position, with the C3 position being the desired target.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is designed as a self-validating system, with clear checkpoints for ensuring reaction progression and product purity.

Materials and Reagents:

-

2-Chloropyridine (≥99%)

-

6-Chlorohexanoyl chloride (≥98%)

-

Aluminum chloride (anhydrous, ≥99%)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M aqueous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

-

Reaction Setup: Under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Add anhydrous dichloromethane to the flask.

-

Causality: An inert and anhydrous environment is critical to prevent quenching of the highly reactive Lewis acid catalyst and acylium ion intermediate.

-

-

Formation of Acylium Ion: Cool the stirred suspension to 0 °C using an ice bath. Add 6-chlorohexanoyl chloride (1.0 equivalent) dropwise via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.

-

Causality: This step allows for the pre-formation of the electrophilic acylium ion complex with AlCl₃. Controlling the temperature prevents premature side reactions.

-

-

Acylation Reaction: Add 2-chloropyridine (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux (~40 °C) and monitor the reaction progress by TLC or GC-MS.

-

Causality: The slow addition of the pyridine substrate controls the initial exothermic reaction. Refluxing provides the necessary activation energy to overcome the deactivated nature of the pyridine ring.

-

-

Reaction Quench: After the reaction is complete (typically 4-6 hours), cool the mixture to 0 °C. Cautiously quench the reaction by slowly adding crushed ice, followed by the dropwise addition of 1 M HCl.

-

Causality: The quench must be performed slowly and at a low temperature to manage the highly exothermic decomposition of the aluminum chloride complexes. The acid helps to hydrolyze the complexes and separate the catalyst into the aqueous phase.

-

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Causality: This standard liquid-liquid extraction isolates the desired organic product from the aqueous phase containing inorganic salts.

-

-

Neutralization and Drying: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Causality: The bicarbonate wash removes any residual acid, while the brine wash helps to remove bulk water before the final drying step with MgSO₄.

-

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Isolation

The crude product is typically purified by flash column chromatography on silica gel, using a gradient elution system of hexane and ethyl acetate. Fractions containing the pure product, as identified by TLC, are combined and concentrated to yield 6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one as the final product.

Workflow Visualization

Caption: Synthetic workflow for the Friedel-Crafts acylation.

Potential Applications in Drug Development

The Molecule as a Versatile Chemical Scaffold

The true value of 6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one lies in its potential for diversification. Its three distinct functional handles—the activated aromatic chloride, the primary alkyl chloride, and the ketone—can be addressed with high selectivity, allowing for the systematic construction of compound libraries for high-throughput screening.

Potential Derivatization Pathways

The diagram below illustrates several high-probability transformations that can be employed to generate a diverse set of analogues.

Caption: Potential derivatization pathways for the title compound.

-

Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group can be displaced by a wide range of nucleophiles (amines, thiols, alkoxides) to introduce diverse functional groups directly onto the pyridine core.

-

Alkyl Halide Substitution: The primary chloride is an excellent electrophile for SN2 reactions with nucleophiles like azide, cyanide, or secondary amines, enabling chain extension or the introduction of different functionalities.

-

Ketone Chemistry: The carbonyl group can be reduced to a secondary alcohol (a potential H-bond donor), converted to an oxime, or used as a handle for Wittig-type reactions.

Conclusion and Future Outlook

6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one is more than a singular chemical entity; it is a platform for innovation in medicinal and materials chemistry. Its synthesis is achievable through robust and scalable chemical methods. The strategic placement of its functional groups provides a blueprint for the creation of diverse molecular architectures. For researchers and drug development professionals, this compound represents a valuable starting point for programs aimed at discovering next-generation therapeutics, offering a rich canvas for synthetic exploration and the optimization of biological activity.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Prasanna, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Inam, M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-3-(6-chlorohexanoyl)pyridine for Pharmaceutical Research and Development

This guide provides a comprehensive technical overview of 2-Chloro-3-(6-chlorohexanoyl)pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its fundamental physicochemical properties, explore a logical synthetic pathway, discuss its potential applications as a versatile chemical intermediate, and outline essential safety protocols for its handling.

Core Physicochemical Properties

2-Chloro-3-(6-chlorohexanoyl)pyridine, identified by the CAS Number 914203-37-5, is a disubstituted pyridine derivative.[] The molecule incorporates a pyridine ring, a foundational scaffold in medicinal chemistry, functionalized with both a chlorine atom and an acyl group that contains a terminal alkyl chloride.[2][3] This dual reactivity makes it a valuable building block for creating more complex molecular architectures.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 914203-37-5 | [] |

| Molecular Formula | C₁₁H₁₃Cl₂NO | [] |

| Molecular Weight | 246.14 g/mol | |

| IUPAC Name | 6-chloro-1-(2-chloropyridin-3-yl)hexan-1-one | [] |

| Synonyms | 2-chloro-3-(6-chlorohexanoyl)pyridine | [] |

| InChI Key | YUWNGQAOWCFSCO-UHFFFAOYSA-N | [] |

Chemical Structure

The structure features a pyridine ring chlorinated at the 2-position and acylated at the 3-position with a 6-chlorohexanoyl chain.

Synthesis Pathway and Mechanistic Rationale

While specific proprietary synthesis methods may exist, a logical and established approach for preparing 2-Chloro-3-(6-chlorohexanoyl)pyridine is via a Friedel-Crafts acylation reaction. This method is a cornerstone of organic synthesis for attaching acyl groups to aromatic rings.

Proposed Reaction: 2-Chloropyridine + 6-Chlorohexanoyl chloride → 2-Chloro-3-(6-chlorohexanoyl)pyridine

Causality Behind Experimental Choices

-

Reactants : 2-chloropyridine serves as the aromatic nucleophile.[4] 6-Chlorohexanoyl chloride is the electrophilic acylating agent. The presence of the terminal chlorine on the hexanoyl chain is retained during this reaction, providing a second reactive site on the final product for subsequent modifications.

-

Catalyst : A Lewis acid, such as aluminum chloride (AlCl₃), is essential. It coordinates with the acyl chloride, withdrawing electron density and forming a highly electrophilic acylium ion. This activation is critical for the electrophilic aromatic substitution to proceed on the moderately activated pyridine ring.

-

Solvent : An inert solvent, such as dichloromethane (DCM) or nitrobenzene, is typically used to dissolve the reactants without participating in the reaction.

-

Temperature Control : The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or heated to drive the reaction to completion.

Experimental Workflow: A Self-Validating Protocol

The following protocol is a representative, non-optimized procedure grounded in standard organic chemistry principles.

-

Preparation : A reaction vessel is charged with an inert solvent (e.g., DCM) and the Lewis acid catalyst (AlCl₃) under an inert atmosphere (e.g., nitrogen) and cooled to 0 °C.

-

Acyl Chloride Addition : 6-Chlorohexanoyl chloride is added dropwise to the stirred suspension. This forms the reactive electrophile complex.

-

Nucleophile Addition : 2-Chloropyridine is added slowly to the reaction mixture. The slow addition rate is crucial to manage the reaction's exothermicity and prevent side reactions.

-

Reaction : The mixture is stirred and allowed to warm to room temperature, with progress monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching : Upon completion, the reaction is carefully quenched by pouring it over ice water to decompose the catalyst and any unreacted acyl chloride.

-

Extraction & Purification : The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the final compound.

Applications in Drug Discovery and Development

The molecular architecture of 2-Chloro-3-(6-chlorohexanoyl)pyridine makes it a highly valuable intermediate in pharmaceutical synthesis.[5]

-

Scaffold for Medicinal Chemistry : The pyridine ring is a privileged scaffold, meaning it is frequently found in approved drugs and biologically active compounds due to its ability to form favorable interactions with biological targets.[2][3] Compounds derived from pyridine are prominent in the pharmaceutical industry.[2]

-

Dual Functional Handles for Derivatization : The molecule possesses two distinct electrophilic sites:

-

C2-Chloride on the Pyridine Ring : This aryl chloride can undergo nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups (e.g., amines, ethers, thiols).

-

Terminal Alkyl Chloride : The chlorine at the end of the hexanoyl chain is susceptible to standard nucleophilic substitution (Sₙ2) reactions, providing another point for molecular elaboration.

-

-

Linker Chemistry : The flexible hexanoyl chain can act as a linker to connect the pyridine pharmacophore to another molecule of interest, a strategy commonly used in the development of PROTACs (PROteolysis TArgeting Chimeras) and other targeted therapies.

-

Foundation for Bioactive Molecules : Chlorinated compounds are key ingredients in many pharmaceuticals used to treat a wide range of diseases.[6] The structure of 2-Chloro-3-(6-chlorohexanoyl)pyridine serves as a foundational template that can be systematically modified to explore structure-activity relationships (SAR) and optimize lead compounds.

Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally related chemicals provide a strong basis for hazard assessment.

Potential Hazards:

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Irritation : Causes skin irritation and serious eye irritation.[7][8] May cause respiratory irritation.[7]

Recommended Precautions and Protocols:

-

Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear chemical-resistant gloves.

-

Eye Protection : Use safety glasses with side-shields or goggles.

-

Clothing : Wear a lab coat and other protective clothing to prevent skin contact.[9]

-

-

Handling : Wash hands and any exposed skin thoroughly after handling.[7][8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Storage : Store in a well-ventilated place.[7] Keep the container tightly closed in a dry location, potentially under refrigeration as recommended for similar compounds.[8]

First Aid Measures:

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

-

If on Skin : Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[7]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[9]

Conclusion

2-Chloro-3-(6-chlorohexanoyl)pyridine is a strategically designed chemical intermediate with significant potential for drug discovery and development. Its combination of a privileged pyridine core with two distinct and chemically accessible chlorine handles provides researchers with a versatile platform for synthesizing novel and complex molecules. A thorough understanding of its properties, synthetic routes, and requisite safety protocols is essential for leveraging its full potential in the advancement of pharmaceutical science.

References

-

PubChem. 2,6-Dichloro-3-(trichloromethyl)pyridine. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Wikipedia. 2-Chloropyridine. [Link]

- Google Patents. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

-

Pipzine Chemicals. 2-Chloro-6-methylpyridine China Supplier. [Link]

-

ExportersIndia. Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. [Link]

- Google Patents. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.

-

PrepChem.com. Synthesis of 2-chloro-3-cyano-6-methyl-5-phenylpyridine. [Link]

-

PubChem. 2-Chloro-6-methoxypyridine. [Link]

-

R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

Sources

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-3-(6-chlorohexanoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound 2-Chloro-3-(6-chlorohexanoyl)pyridine. As a molecule with potential applications in pharmaceutical and chemical research, a thorough understanding of its physicochemical properties is paramount for formulation development, analytical method development, and predicting its behavior in biological systems. This document outlines the theoretical considerations based on its chemical structure, detailed experimental protocols for determining both kinetic and thermodynamic solubility, and a systematic approach to evaluating its stability under various stress conditions as mandated by regulatory guidelines. By synthesizing established scientific principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists and researchers engaged in the development of new chemical entities.

Introduction and Molecular Overview

2-Chloro-3-(6-chlorohexanoyl)pyridine is a halogenated acylpyridine derivative. Its structure, featuring a pyridine ring substituted with a chlorine atom and a chlorohexanoyl group, suggests a complex interplay of physicochemical properties that will dictate its behavior in both aqueous and organic environments.

Molecular Structure:

Note: This is a simplified 2D representation.

The pyridine moiety, a heterocyclic aromatic amine, introduces a degree of polarity and a basic nitrogen atom capable of forming hydrogen bonds. Conversely, the six-carbon acyl chain with a terminal chlorine atom contributes significant lipophilicity. The presence of two chlorine atoms, one on the aromatic ring and one on the aliphatic chain, will influence the molecule's electronic distribution, reactivity, and potential degradation pathways.

This guide will systematically explore the methods to quantify the solubility and stability of this compound, providing the foundational knowledge necessary for its advancement in research and development pipelines.

Solubility Characterization

Solubility is a critical determinant of a compound's suitability for various applications, impacting everything from reaction kinetics in synthesis to bioavailability in drug delivery. For a novel compound like 2-Chloro-3-(6-chlorohexanoyl)pyridine, a multi-faceted approach to solubility assessment is required.

Theoretical Considerations

Based on its structure, we can anticipate the following solubility trends:

-

Aqueous Solubility: Likely to be low due to the hydrophobic chlorohexanoyl chain. The polar pyridine ring and carbonyl group may not be sufficient to overcome the lipophilic character. The basicity of the pyridine nitrogen (pKa of the conjugate acid of 2-chloropyridine is approximately 0.49) suggests that solubility will be pH-dependent, with increased solubility at low pH due to protonation.[1][2]

-

Organic Solvent Solubility: Expected to be soluble in a range of common organic solvents, particularly polar aprotic solvents like DMSO, DMF, and acetonitrile, as well as chlorinated solvents like dichloromethane. Solubility in non-polar solvents like hexanes is likely to be lower.

Experimental Solubility Determination

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of research and development.[3][4]